Diethyl {2-(diphenylmethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
The synthesis of DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the phosphonate group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
When compared to similar compounds, DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE stands out due to its unique combination of an oxazole ring and a phosphonate group. Similar compounds include:
- DIETHYL {2-(2-FURYL)-5-[(4-METHOXYBENZYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE
- DIETHYL {2-(2-FURYL)-5-[(4-METHOXYBENZYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE These compounds share structural similarities but differ in their functional groups and overall reactivity, highlighting the uniqueness of DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE.
Properties
Molecular Formula |
C26H28N3O4P |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-benzhydryl-4-diethoxyphosphoryl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C26H28N3O4P/c1-3-31-34(30,32-4-2)26-25(28-19-20-12-11-17-27-18-20)33-24(29-26)23(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,23,28H,3-4,19H2,1-2H3 |
InChI Key |
FMAZUDLXKARMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CN=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.